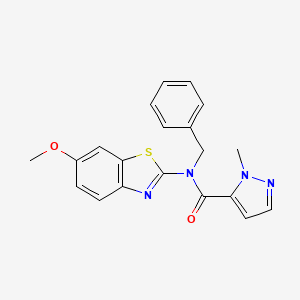

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide

Descripción

N-Benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound featuring a pyrazole carboxamide core linked to a 6-methoxybenzothiazole moiety and a benzyl group. Its structure combines three pharmacophoric elements:

- Pyrazole ring: Known for its role in modulating enzyme interactions, particularly in antimicrobial and antiparasitic agents .

- Benzothiazole: A privileged scaffold in medicinal chemistry, often associated with antimicrobial activity via DNA gyrase inhibition .

- Methoxy substituent: Enhances solubility and may influence binding affinity to biological targets .

This compound’s design likely aims to synergize the pharmacological properties of these moieties. Below, we compare its structural, synthetic, and biological features with analogous compounds.

Propiedades

IUPAC Name |

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-2-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O2S/c1-23-17(10-11-21-23)19(25)24(13-14-6-4-3-5-7-14)20-22-16-9-8-15(26-2)12-18(16)27-20/h3-12H,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIWACCIAKFBKJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)N(CC2=CC=CC=C2)C3=NC4=C(S3)C=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with commercially available starting materials such as 6-methoxy-1,3-benzothiazole, benzylamine, and 1-methyl-1H-pyrazole-5-carboxylic acid.

Step 1: The 6-methoxy-1,3-benzothiazole is reacted with benzylamine under reflux conditions in the presence of a suitable solvent like ethanol or methanol to form N-benzyl-6-methoxy-1,3-benzothiazol-2-amine.

Step 2: The intermediate N-benzyl-6-methoxy-1,3-benzothiazol-2-amine is then coupled with 1-methyl-1H-pyrazole-5-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to yield the final product, N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.

Substitution: The methoxy group on the benzothiazole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane-tetrahydrofuran (BH3-THF) complex are commonly employed.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base like sodium hydride (NaH).

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzothiazole derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules.

- Employed in the development of new synthetic methodologies.

Biology:

- Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, or anticancer properties.

Medicine:

- Explored as a potential drug candidate for various therapeutic applications.

Industry:

- Utilized in the development of advanced materials with specific electronic or optical properties.

Mecanismo De Acción

The mechanism of action of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to modulation of biological pathways. The benzothiazole and pyrazole rings are known to interact with various biological targets, potentially leading to inhibition or activation of specific enzymes or receptors.

Comparación Con Compuestos Similares

Structural Comparison with Analogous Compounds

Table 1: Key Structural Analogues and Their Features

Key Observations :

- Heterocyclic Core : Replacement of pyrazole with oxazole () or triazole () alters electronic properties and binding kinetics. Pyrazole derivatives generally exhibit higher metabolic stability compared to triazoles .

- Substituent Effects : The 6-methoxy group on benzothiazole (shared with BTC-j) enhances solubility compared to nitro or chloro substituents (e.g., BTC-r in ). However, nitro groups may improve DNA gyrase inhibition via stronger electron-withdrawing effects .

Table 2: Antimicrobial and Antiparasitic Activity Comparison

Molecular Docking and Binding Interactions

Docking studies for BTC-j () against DNA gyrase (PDB: 3G75) revealed hydrogen bonding with Asp73 and hydrophobic interactions with Val71. The target compound’s pyrazole ring may form similar interactions, while the benzyl group could enhance binding to hydrophobic pockets .

Physicochemical and Pharmacokinetic Properties

- LogP : Estimated ~3.2 (higher than BTC-j’s ~2.5 due to benzyl group), suggesting moderate lipophilicity.

- Solubility : The methoxy group improves aqueous solubility compared to nitro-substituted analogues (e.g., BTC-r) .

Actividad Biológica

N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is a complex organic compound that combines a benzothiazole moiety with a pyrazole structure, potentially endowing it with diverse biological activities. This compound has garnered attention in medicinal chemistry for its potential therapeutic applications, particularly in anti-inflammatory and anticancer research.

Chemical Structure and Properties

The molecular formula of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is , with a molecular weight of approximately 354.43 g/mol. The structure features:

- Benzothiazole ring : Known for various biological activities.

- Pyrazole ring : Associated with anti-inflammatory and anticancer properties.

- Carboxamide group : Enhances solubility and bioavailability.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈N₄O₂S |

| Molecular Weight | 354.43 g/mol |

| IUPAC Name | N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide |

| CAS Number | 1170909-69-9 |

The biological activity of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide is primarily attributed to its ability to interact with specific molecular targets:

Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as cyclooxygenase (COX), which plays a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins. This inhibition can lead to reduced inflammation and pain.

Signal Transduction Modulation : It may also affect various signal transduction pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapy.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

- Anti-inflammatory Activity : In vitro assays demonstrated that the compound significantly inhibits COX enzymes, leading to reduced production of pro-inflammatory mediators. For instance, an IC50 value of approximately 25 µM was reported in human cell lines .

- Anticancer Potential : The compound exhibited cytotoxic effects against several cancer cell lines, including breast (MDA-MB-231) and colon cancer (HT-29). In one study, it showed an IC50 value of 30 µM against HT-29 cells, indicating promising anticancer activity .

- Antimicrobial Properties : Preliminary tests suggested that the compound possesses antimicrobial activity against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .

Table 2: Biological Activity Summary

| Activity Type | Target/Cell Line | IC50 Value (µM) |

|---|---|---|

| COX Inhibition | Human Cell Lines | 25 |

| Anticancer Activity | MDA-MB-231 (Breast) | 30 |

| Anticancer Activity | HT-29 (Colon) | 30 |

| Antimicrobial Activity | Gram-positive Bacteria | 0.5 - 2 |

Synthesis Pathway

The synthesis of N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide typically involves several key steps:

- Formation of Intermediate : The reaction of 6-methoxybenzothiazole with benzylamine under reflux conditions yields N-benzyl-6-methoxybenzothiazolamine.

- Coupling Reaction : This intermediate is then coupled with 1-methylpyrazole-5-carboxylic acid using coupling reagents like DCC to form the final product.

Applications

The unique structure and biological activity make this compound a valuable candidate in:

- Medicinal Chemistry : As a potential anti-inflammatory and anticancer agent.

- Material Science : Due to its electronic properties, it may be utilized in developing novel materials.

Q & A

Q. What are the common synthetic routes for N-benzyl-N-(6-methoxy-1,3-benzothiazol-2-yl)-1-methyl-1H-pyrazole-5-carboxamide?

The synthesis typically involves coupling a substituted 2-aminobenzothiazole derivative with an acylating agent. For example, 6-methoxy-2-aminobenzothiazole can react with 1-methyl-1H-pyrazole-5-carbonyl chloride in the presence of a base like potassium carbonate. Solvents such as dimethylformamide (DMF) or toluene are often used, with reactions conducted under inert atmospheres to prevent oxidation. Post-synthesis purification may involve column chromatography or recrystallization from methanol .

Q. How is the compound characterized to confirm its structure and purity?

Characterization relies on spectroscopic techniques:

- ¹H/¹³C NMR : To confirm substituent positions and integration ratios.

- IR Spectroscopy : To identify functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the carboxamide).

- Elemental Analysis : To validate empirical formula consistency.

- Melting Point : Consistency with literature values indicates purity .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key factors include:

- Solvent Selection : Polar aprotic solvents like DMF enhance nucleophilicity of the amine.

- Catalysts : Triethylamine or 4-dimethylaminopyridine (DMAP) can accelerate acylation.

- Temperature Control : Room temperature or mild heating (40–60°C) minimizes side reactions.

- Inert Atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates .

Q. What strategies resolve contradictory spectral data during characterization?

- Cross-Validation : Use complementary techniques (e.g., LC-MS for molecular weight confirmation alongside NMR).

- Impurity Analysis : Employ HPLC to detect byproducts; recrystallization or preparative TLC for purification.

- Dynamic NMR : Resolve conformational equilibria in solutions causing signal splitting .

Q. How is X-ray crystallography applied to determine the compound’s structure?

- Data Collection : Use single-crystal diffraction with Mo/Kα radiation.

- Refinement : Employ SHELX programs (e.g., SHELXL for refinement) to model atomic positions and thermal parameters.

- Hydrogen Bonding Analysis : Identify intermolecular interactions (e.g., N–H⋯N or C–H⋯O) stabilizing the crystal lattice .

Q. What in vitro assays evaluate the compound’s bioactivity?

- Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values.

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases.

- Molecular Docking : AutoDock or Schrödinger Suite to predict binding modes with biological targets (e.g., VEGFR-2) .

Q. How are structure-activity relationship (SAR) studies designed for analogs?

- Core Modifications : Vary substituents on the benzothiazole (e.g., 6-methoxy → 6-fluoro) or pyrazole (e.g., methyl → trifluoromethyl).

- Bioisosteric Replacement : Substitute the carboxamide with sulfonamide or urea groups.

- Pharmacokinetic Profiling : Assess solubility (LogP), metabolic stability (CYP450 assays), and membrane permeability (Caco-2 model) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.